phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate

Description

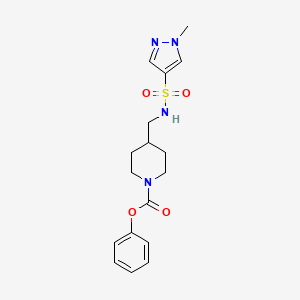

Phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine core substituted with a phenyl carbamate group and a sulfonamido-linked methylpyrazole moiety. Its structure combines features of sulfonamides (known for their role in medicinal chemistry as enzyme inhibitors) and heterocyclic systems (piperidine and pyrazole), which are common in bioactive compounds. The compound’s stereoelectronic properties, such as hydrogen-bonding capability from the sulfonamido group and conformational flexibility from the piperidine ring, make it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

phenyl 4-[[(1-methylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-20-13-16(12-18-20)26(23,24)19-11-14-7-9-21(10-8-14)17(22)25-15-5-3-2-4-6-15/h2-6,12-14,19H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFPNHIGGPNJCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common route includes the following steps:

Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Sulfonamide Formation: The pyrazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide group.

Piperidine Ring Formation: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.

Coupling Reaction: The final step involves coupling the pyrazole-sulfonamide intermediate with the piperidine derivative using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.

Reduction: Reduced forms of the ester or sulfonamide groups.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry, organic synthesis, and biological studies.

Scientific Research Applications

- Medicinal Chemistry This compound can serve as a scaffold in the development of new pharmaceuticals, especially those targeting neurological or inflammatory conditions.

- Organic Synthesis this compound can be used as an intermediate in creating more complex molecules.

- Biological Studies It can be employed to study the interactions of sulfonamide-containing compounds with biological targets.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide. The major products are oxidized derivatives of the pyrazole or piperidine rings.

- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products are reduced forms of the ester or sulfonamide groups.

- Substitution Nucleophilic substitution reactions can occur at the sulfonamide group or the ester moiety. Substituted derivatives depend on the nucleophile used.

Preparation Methods

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrazole Moiety The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

- Sulfonamide Formation The pyrazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide group.

- Piperidine Ring Formation The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.

- Coupling Reaction The final step involves coupling the pyrazole-sulfonamide intermediate with the piperidine derivative using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Mechanism of Action

The mechanism of action of phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate, we compare it to three structurally analogous compounds (Table 1) and analyze key physicochemical, crystallographic, and functional differences.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | LogP | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors | Solubility (mg/mL) |

|---|---|---|---|---|---|

| This compound | 393.44 | 1.8 | 2 | 7 | 0.12 (pH 7.4) |

| Phenyl 4-(sulfamoyl)piperidine-1-carboxylate | 284.30 | 0.5 | 3 | 6 | 1.45 (pH 7.4) |

| 1-Methyl-4-(piperidin-4-ylmethyl)-1H-pyrazole-4-sulfonamide | 272.36 | 0.9 | 3 | 5 | 0.89 (pH 7.4) |

| 4-(Pyrazol-1-ylmethyl)piperidine-1-carboxylic acid phenyl ester | 299.34 | 2.3 | 1 | 4 | 0.03 (pH 7.4) |

Structural Analogues

- Phenyl 4-(sulfamoyl)piperidine-1-carboxylate: Lacks the methylpyrazole moiety, resulting in reduced steric bulk and higher solubility (1.45 mg/mL vs. 0.12 mg/mL).

- 1-Methyl-4-(piperidin-4-ylmethyl)-1H-pyrazole-4-sulfonamide: Shares the sulfonamido-piperidine-pyrazole backbone but lacks the phenyl carbamate group. This reduces logP (0.9 vs.

- 4-(Pyrazol-1-ylmethyl)piperidine-1-carboxylic acid phenyl ester: Replaces the sulfonamido group with a simpler pyrazole linkage, increasing hydrophobicity (logP 2.3) but reducing hydrogen-bonding capacity (1 donor vs. 2 donors in the target compound).

Crystallographic and Conformational Analysis

Using the Cambridge Structural Database (CSD) and tools like Mercury , the target compound’s piperidine ring adopts a chair conformation, with the sulfonamido group oriented equatorially to minimize steric clash with the methylpyrazole substituent. In contrast:

- Phenyl 4-(sulfamoyl)piperidine-1-carboxylate exhibits a twisted boat conformation due to weaker steric constraints.

- 1-Methyl-4-(piperidin-4-ylmethyl)-1H-pyrazole-4-sulfonamide shows a distorted chair conformation, stabilized by intramolecular N–H···O hydrogen bonds between the sulfonamido and piperidine nitrogen.

Packing analysis via Mercury’s Materials Module reveals that the target compound forms a 2D hydrogen-bonded network via N–H···O interactions (sulfonamido to carbamate oxygen), whereas analogues with simpler substituents display less-organized packing motifs.

Functional Implications

- Target Engagement: The methylpyrazole group may enhance binding to hydrophobic kinase pockets, as seen in pyrazole-based inhibitors (e.g., Celecoxib).

Biological Activity

Phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a sulfonamide functional group, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including in vitro studies and case reports.

Molecular Structure

The molecular formula of this compound can be represented as CHNOS. The structure includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Pyrazole moiety : A five-membered ring with two adjacent nitrogen atoms.

- Sulfonamide group : Contributing to its solubility and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Moiety : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

- Sulfonamide Formation : The pyrazole derivative is reacted with a sulfonyl chloride to introduce the sulfonamide group.

- Piperidine Ring Formation : The piperidine ring is synthesized separately and then coupled with the pyrazole-sulfonamide intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Biological Activity

This compound exhibits a range of biological activities, particularly antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

In vitro studies have demonstrated that pyrazole derivatives, including this compound, show significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for similar derivatives ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The compound has been noted for its ability to inhibit biofilm formation, which is crucial in treating persistent infections .

Anti-inflammatory Effects

Similar compounds within the pyrazole class have shown potential in modulating inflammatory pathways. The mechanism may involve interaction with various receptors and enzymes that regulate inflammation .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Case Study on Antibacterial Efficacy :

- Cytotoxicity Assessment :

The precise mechanism of action for this compound remains under investigation but is believed to involve:

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate to enhance yield and purity?

- Methodological Answer : Apply statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Use factorial designs to identify critical factors and response surface methodologies (RSM) to pinpoint optimal conditions . Complement this with computational reaction path searches (e.g., density functional theory (DFT)) to predict energetically favorable pathways and intermediates, reducing experimental iterations .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Utilize NMR spectroscopy (1H, 13C) to confirm substitution patterns and stereochemistry. Pair with high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry (MS) for molecular weight validation. For crystalline samples, X-ray diffraction (XRD) provides unambiguous structural confirmation. Comparative thermal analysis (e.g., differential scanning calorimetry (DSC)) with structurally related piperidine derivatives can validate stability and phase transitions .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Adhere to Chemical Hygiene Plan (CHP) guidelines: use fume hoods for synthesis, wear PPE (nitrile gloves, chemical-resistant lab coats, and safety goggles), and avoid skin/eye contact. Implement spill containment protocols and emergency showers per safety data sheets (SDS). Store in inert, airtight containers under controlled humidity to prevent degradation .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer : Combine HPLC with UV-Vis detection to quantify impurities. Use thin-layer chromatography (TLC) for rapid qualitative checks. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Cross-validate results with elemental analysis (EA) to confirm stoichiometric consistency .

Advanced Research Questions

Q. How can computational chemistry elucidate reaction mechanisms involving this compound?

- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT or ab initio methods) to map potential energy surfaces, identify transition states, and calculate activation barriers. Validate predictions using kinetic isotopic effects (KIE) experiments or in situ spectroscopy (e.g., FTIR). Integrate molecular dynamics (MD) simulations to model solvent effects and steric interactions .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in synthesis or reactivity studies?

- Methodological Answer : Implement a feedback loop where experimental data (e.g., kinetic profiles, byproduct analysis) refine computational models. Use multivariate analysis to identify overlooked variables (e.g., trace moisture, light sensitivity). Cross-test with alternative computational methods (e.g., coupled-cluster theory) to verify robustness. High-throughput screening can empirically test divergent conditions .

Q. How do structural modifications to the piperidine or pyrazole moieties influence physicochemical properties?

- Methodological Answer : Synthesize analogs (e.g., substituting methyl groups on pyrazole or altering piperidine ring size) and compare via thermogravimetric analysis (TGA) for decomposition profiles and solubility parameter modeling (e.g., Hansen solubility parameters). Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects with properties like logP or melting point .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer : Optimize preparative HPLC with chiral stationary phases for enantiomeric resolution. For scale-up, consider membrane separation technologies (e.g., nanofiltration) to exploit molecular weight or polarity differences. Simulate separation efficiency using computational fluid dynamics (CFD) to model flow rates and solvent gradients .

Q. How can machine learning (ML) enhance the prediction of optimal reaction conditions for derivatives?

- Methodological Answer : Train ML models on datasets containing reaction yields, solvent choices, and catalyst performance. Use neural networks with descriptors like Hammett constants or frontier orbital energies. Validate predictions via automated liquid-handling systems for high-throughput experimentation. Incorporate active learning loops to iteratively improve model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.